molecular formula C10H7BrN2 B105563 5-Bromo-3,3'-bipyridine CAS No. 15862-22-3

5-Bromo-3,3'-bipyridine

Cat. No. B105563
CAS RN: 15862-22-3
M. Wt: 235.08 g/mol
InChI Key: NNNYHNUZYYNHCS-UHFFFAOYSA-N
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Description

5-Bromo-3,3'-bipyridine (5-Br-3,3'-bipy) is a heterocyclic compound with two nitrogen atoms and a bromine atom in a five-membered ring. It is a colorless, crystalline solid and has a molecular weight of 221.04 g/mol. 5-Br-3,3'-bipy is a versatile molecule with a wide range of applications in organic synthesis, pharmaceuticals, and materials science.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed . This suggests that there is ongoing research in this field, and we can expect more efficient and diverse methods for the synthesis of bipyridines in the future .

Biochemical Analysis

Biochemical Properties

It is known that bipyridine compounds strongly coordinate with metal centers This property could potentially influence its interactions with enzymes, proteins, and other biomolecules

Molecular Mechanism

It is possible that its effects at the molecular level could be related to its ability to coordinate with metal centers . This could potentially influence enzyme activity, gene expression, and other molecular processes.

properties

IUPAC Name

3-bromo-5-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNYHNUZYYNHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543426
Record name 5-Bromo-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15862-22-3
Record name 5-Bromo-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tetrakis(triphenylphosphine)palladium (915 mg; 0.75 mM) was added to a solution of 3,5-dibromopyridine (4.74 g, 20 mM) in 75 mL of tetrahydrofuran. After stirring for 5 minutes tetra-n-butylammonium bromide (483 mg; 1.5 mM), finely powdered potassium hydroxide (2.52 g; 45 mM) and 3-pyridyldiethylborane (2.2 g; 15 mM) were added and the resulting reaction mixture was heated to reflux for 2 hours. The reaction mixture was cooled, diluted with 100 mL of ethyl acetate and washed with 10×25 mL of saturated sodium chloride solution and dried over anhydrous magnesium sulfate. Solvent removal gave the crude product which was chromatographed on silica gel using ethyl acetate to give the desired product as a solid, boiling at 135°-6° C./~1 mm in 33% yield.
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
483 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
4.74 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
915 mg
Type
catalyst
Reaction Step Three
Yield
33%

Synthesis routes and methods II

Procedure details

Compound 6 (see WO2009/009756) was prepared as follows: a mixture of 3,5-dibromopyridine (10.6 g, 44.7 mmol), pyridin-3-ylboronic acid (5.50 g, 44.7 mmol), palladium(II) acetate (0.550 g, 2.45 mmol), triphenylphosphine (2.50 g, 9.53 mmol), potassium phosphate tribasic (19.0 g, 89.5 mmol), H2O (45 mL) and 1,4-dioxane (200 mL) was degassed with argon for 2 h. while stirring. The reaction mixture was then maintained under argon at reflux (120° C.) while stirring for 1.5 h. Upon confirming consumption of the starting material by TLC (SiO2, 7:3 dichloromethane-acetone), the reaction was cooled to RT and poured over ethyl acetate (about 400 mL). The organic phase was then washed with saturated NaHCO3, H2O and brine, dried over MgSO4, filter and concentrated in vacuo. The crude product was purified via flash chromatography (SiO2, 4:1 dichloromethane-acetone) to provide Compound 6 (5.03 g, 48%) as a white solid.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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